molecular formula C9H7BrO2S B6174667 3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dione CAS No. 71887-63-3

3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dione

Cat. No.: B6174667
CAS No.: 71887-63-3
M. Wt: 259.1
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Description

3-(4-Bromophenyl)-2H-1lambda6-thiete-1,1-dione is a heterocyclic compound characterized by a thiete ring with a bromophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dione typically involves the reaction of 4-bromobenzaldehyde with sulfur-containing reagents under specific conditions. One common method includes the use of Lawesson’s reagent, which facilitates the formation of the thiete ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-2H-1lambda6-thiete-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiete ring to a more saturated form.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiete derivatives.

    Substitution: Various substituted phenyl-thiete derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-2H-1lambda6-thiete-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-2H-1lambda6-thiete-1,1-dione is unique due to its thiete ring structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

71887-63-3

Molecular Formula

C9H7BrO2S

Molecular Weight

259.1

Purity

95

Origin of Product

United States

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